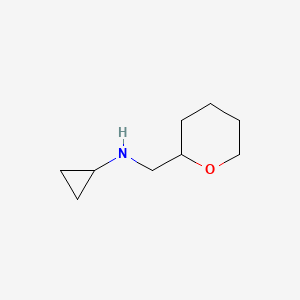
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride
Übersicht
Beschreibung
“N-(2-Piperidin-2-yl-ethyl)-acetamide” is a compound that has a molecular formula of C9H18N2O and a molecular weight of 170.25 . Another related compound is “2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride” which has a molecular formula of C10H21ClN2O2 and a molecular weight of 236.74 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Acetylcholinesterase Activity
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in the treatment of conditions like dementia. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown to be potent inhibitors of acetylcholinesterase, with certain compounds displaying significant increases in acetylcholine content in rat cerebral and hippocampal areas, highlighting their potential as antidementia agents (Sugimoto et al., 1990).
Bioactivity and Metal Complexes
The synthesis of novel benzamides and their metal complexes have revealed potential antibacterial activities. Metal complexes of new benzamides showed enhanced activity against various bacterial strains, suggesting their application in antibacterial therapies (Khatiwora et al., 2013).
Antimicrobial Activities
Compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride have been synthesized and shown moderate antimicrobial activities against common pathogens, including E. coli and S. aureus, indicating their potential use in developing new antimicrobial agents (Ovonramwen et al., 2019).
CCR5 Antagonists
This compound derivatives have been explored for their potential as CCR5 antagonists, suggesting applications in treating conditions like HIV/AIDS. Novel non-peptide CCR5 antagonists have been synthesized, showing promising bioactivities and contributing to the development of new therapeutic agents (Bi, 2015).
Delta-Opioid Mechanisms
Research on compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) has provided insights into delta-opioid mechanisms, showing analgesic and antidepressive effects in animal models. Such studies highlight the potential of this compound derivatives in chronic pain treatment (Nozaki et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-piperidin-2-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFQTTYDNNKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCNC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)






![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)



